molecular formula C18H17ClN2O4S B2926253 1-(3-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 433253-31-7

1-(3-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2926253
CAS No.: 433253-31-7
M. Wt: 392.85
InChI Key: PONLFMUXXVZTLB-UHFFFAOYSA-N
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Description

This compound belongs to the thienoimidazolone class, characterized by a fused thiophene-imidazole core modified with 5,5-dioxide groups. The structure includes a 3-chlorophenyl group at position 1 and a 4-methoxyphenyl group at position 3 (Figure 1). Though specific data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs offer insights into its behavior .

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-25-15-7-5-13(6-8-15)20-16-10-26(23,24)11-17(16)21(18(20)22)14-4-2-3-12(19)9-14/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONLFMUXXVZTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex heterocyclic compound characterized by its unique thienoimidazole core and various substituents that enhance its biological properties. Research indicates potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Structural Characteristics

The compound's structure includes:

  • A fused thieno-imidazole ring system.
  • Aromatic substituents: 3-chlorophenyl and 4-methoxyphenyl groups.

These features contribute to its chemical reactivity and biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines. The thienoimidazole core is often implicated in inhibiting tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : The compound has been investigated for its potential to combat bacterial infections. Its structural similarity to known antimicrobial agents suggests it may interact with bacterial cell membranes or inhibit essential enzymes.

The exact mechanisms through which this compound exerts its effects are not fully elucidated. However, potential mechanisms include:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation : Binding to cellular receptors that regulate apoptosis or immune responses.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Anticancer Activity :
    • A study demonstrated that thienoimidazole derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
  • Investigation of Antimicrobial Properties :
    • Another research highlighted the effectiveness of thienoimidazole compounds against Gram-positive bacteria, showing inhibition zones comparable to standard antibiotics. These compounds disrupted bacterial cell wall synthesis .

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
Thieno[2,3-d]pyrimidinesThienopyrimidine coreAnticancer, Antimicrobial
Thieno[3,4-b]pyrrolonesPyrrolone structureAntiviral properties

Future Research Directions

Further studies are warranted to explore:

  • In Vivo Efficacy : Evaluating the compound's effectiveness in animal models.
  • Mechanistic Studies : Detailed investigations into molecular interactions and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Understanding how variations in structure influence biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in aromatic substituents and core modifications:

Compound Name Substituents (Position 1/3) Core Modification Molecular Formula Molecular Weight Key Features
Target Compound 3-Chlorophenyl / 4-Methoxyphenyl Thienoimidazolone, 5,5-dioxide C₁₉H₁₈ClN₂O₄S 417.88* High electronegativity (Cl), moderate solubility (OCH₃)
1-(4-Ethoxyphenyl)-3-(4-Methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-Ethoxyphenyl / 4-Methoxyphenyl Thienoimidazolone, 5,5-dioxide C₂₀H₂₂N₂O₅S 402.5 Enhanced lipophilicity (ethoxy)
1-Phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide Phenyl / 3-Trifluoromethylphenyl Thienoimidazole-thione C₁₉H₁₅F₃N₂S₂O₂ 436.45 Thione group increases reactivity
(Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one Benzo[b]thiophen / Methylthio Imidazolone C₁₃H₁₀N₂OS₂ 290.36 Extended conjugation (aromatic fusion)

*Calculated based on molecular formula.

Key Observations:
  • Substituent Impact : The target compound’s 3-chlorophenyl group likely increases steric hindrance and electronic effects compared to ethoxy (C₂H₅O) or trifluoromethyl (CF₃) groups in analogs. Methoxy (OCH₃) and ethoxy (OC₂H₅) substituents improve solubility but reduce metabolic stability compared to halogens .
  • Core Modifications : The 5,5-dioxide group in the target compound and its analogs enhances oxidative stability compared to thione derivatives, which may exhibit higher reactivity .

Physicochemical Properties

  • Melting Points : While the target compound’s melting point is unreported, analogs like (Z)-4-(benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one exhibit high melting points (276–278°C), suggesting similar thermal stability for the target .
  • Solubility : Methoxy and ethoxy groups enhance water solubility, whereas chlorine and trifluoromethyl groups increase lipophilicity .

Q & A

Q. How do solvent polarity and protic/aprotic environments affect the compound’s reactivity in downstream functionalization (e.g., Suzuki coupling)?

  • Methodological Answer :
  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states for cross-coupling reactions.
  • Base Selection : Use Cs₂CO₃ for deprotonation in aryl halide coupling, monitored by in situ IR for intermediate formation .

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